molecular formula C6H13BrO B2638326 1-(Bromomethyl)propyl ethyl ether CAS No. 34264-99-8

1-(Bromomethyl)propyl ethyl ether

Cat. No.: B2638326
CAS No.: 34264-99-8
M. Wt: 181.073
InChI Key: SKTHYBQPQQMKSP-UHFFFAOYSA-N
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Description

1-(Bromomethyl)propyl ethyl ether is an organic compound with the molecular formula C6H13BrO It is a member of the ether family, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)propyl ethyl ether can be synthesized through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide in an S_N2 reaction. For this compound, the alkoxide ion is typically derived from ethanol, and the primary alkyl halide is 1-bromobutane. The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the alkoxide ion .

Industrial Production Methods: Industrial production of ethers, including this compound, often involves the acid-catalyzed dehydration of alcohols. This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to undergo elimination reactions .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)propyl ethyl ether undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form alcohols.

    Oxidation Reactions: The ether can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The compound can be reduced to form alkanes or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: Alcohols (e.g., 1-propanol).

    Oxidation: Aldehydes (e.g., propanal) or carboxylic acids (e.g., propanoic acid).

    Reduction: Alkanes (e.g., butane) or alcohols (e.g., 1-butanol).

Scientific Research Applications

1-(Bromomethyl)propyl ethyl ether has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)propyl ethyl ether involves its ability to undergo nucleophilic substitution reactions. The bromine atom, being a good leaving group, can be replaced by various nucleophiles, leading to the formation of different products. This reactivity is primarily due to the electron-withdrawing nature of the bromine atom, which makes the carbon atom it is attached to more susceptible to nucleophilic attack .

Comparison with Similar Compounds

    1-Bromobutane: Similar in structure but lacks the ether functional group.

    Ethyl bromide: Contains a bromine atom and an ethyl group but lacks the additional alkyl chain.

    1-Bromo-2-ethoxybutane: Similar structure with an additional ethoxy group.

Uniqueness: 1-(Bromomethyl)propyl ethyl ether is unique due to the presence of both a bromine atom and an ether functional group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .

Properties

IUPAC Name

1-bromo-2-ethoxybutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BrO/c1-3-6(5-7)8-4-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTHYBQPQQMKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CBr)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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